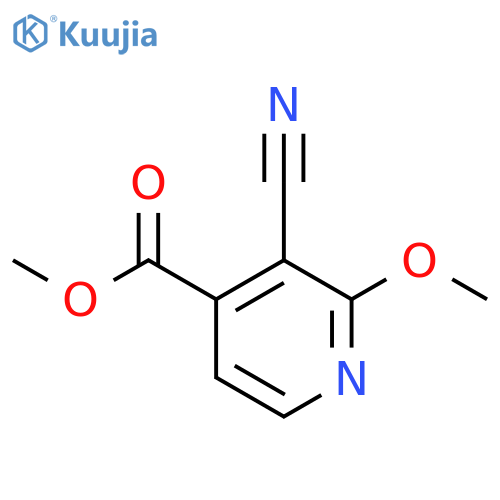Cas no 1807091-48-0 (Methyl 3-cyano-2-methoxyisonicotinate)

1807091-48-0 structure
商品名:Methyl 3-cyano-2-methoxyisonicotinate
CAS番号:1807091-48-0
MF:C9H8N2O3
メガワット:192.1714220047
CID:4904399
Methyl 3-cyano-2-methoxyisonicotinate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-cyano-2-methoxyisonicotinate
-
- インチ: 1S/C9H8N2O3/c1-13-8-7(5-10)6(3-4-11-8)9(12)14-2/h3-4H,1-2H3
- InChIKey: YQOXXTSIXYFPCY-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(C#N)=C(C(=O)OC)C=CN=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 258
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 72.2
Methyl 3-cyano-2-methoxyisonicotinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029007932-250mg |
Methyl 3-cyano-2-methoxyisonicotinate |
1807091-48-0 | 95% | 250mg |
$1,068.20 | 2022-03-31 | |
| Alichem | A029007932-500mg |
Methyl 3-cyano-2-methoxyisonicotinate |
1807091-48-0 | 95% | 500mg |
$1,735.55 | 2022-03-31 | |
| Alichem | A029007932-1g |
Methyl 3-cyano-2-methoxyisonicotinate |
1807091-48-0 | 95% | 1g |
$3,010.80 | 2022-03-31 |
Methyl 3-cyano-2-methoxyisonicotinate 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
1807091-48-0 (Methyl 3-cyano-2-methoxyisonicotinate) 関連製品
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量